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Compound of Interest

Compound Name: Faropenem sodium

Cat. No.: B1672060 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for animal models used in the in vivo

assessment of Faropenem sodium, a penem antibacterial agent. The included methodologies

and data are intended to guide researchers in designing and executing preclinical efficacy

studies for respiratory, systemic, skin, and urinary tract infections.

Murine Systemic and Respiratory Infection Model:
Bacillus anthracis
This model is designed to evaluate the post-exposure prophylactic efficacy of Faropenem
sodium in a lethal systemic infection model initiated by respiratory exposure to Bacillus

anthracis.
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Parameter Pathogen
Animal
Model

Faropenem
Sodium
Dosing
Regimen
(i.p.)

Efficacy
Outcome

Reference

Survival

Bacillus

anthracis

(Ames strain)

BALB/c mice

10, 20, 40,

and 80

mg/kg/day,

administered

at 4, 6, and

12-hour

intervals for

14 days, 24h

post-

challenge.

Dose-

dependent

increase in

survival.[1][2]

[3][4]

[1][2][3][4]

ED₅₀

Bacillus

anthracis

(Ames strain)

BALB/c mice Varied

Corresponde

d to f%T>MIC

of 10.6%[2][3]

[4]

[2][3][4]

ED₉₀

Bacillus

anthracis

(Ames strain)

BALB/c mice Varied

Corresponde

d to f%T>MIC

of 13.4%[2][3]

[4]

[2][3][4]

ED₉₉

Bacillus

anthracis

(Ames strain)

BALB/c mice Varied

Corresponde

d to f%T>MIC

of 16.4%[2][3]

[4]

[2][3][4]

ED₅₀, ED₉₀, ED₉₉: Effective dose required to protect 50%, 90%, and 99% of the animals,

respectively. f%T>MIC: Percentage of the dosing interval during which the free drug

concentration in plasma exceeds the Minimum Inhibitory Concentration (MIC).

Experimental Protocol
1.1. Animal Model:
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Species: Mouse

Strain: BALB/c, female[4]

1.2. Pathogen:

Organism:Bacillus anthracis

Strain: Ames (Faropenem MIC: 0.06 µg/mL)[1][2][3][4]

1.3. Infection Procedure:

Prepare a spore suspension of B. anthracis Ames strain.

Challenge mice (10 per group) via aerosol inhalation.[1][2][3][4]

The challenge dose should be approximately 100 times the 50% lethal dose (LD₅₀), which is

around 3.4 x 10⁶ CFU, nebulized over 20 minutes.[1][2][3]

1.4. Treatment Regimen:

Initiate treatment 24 hours post-challenge.[1][2][3][4]

Prepare Faropenem sodium in saline for injection.[1]

Administer Faropenem sodium intraperitoneally (i.p.) at total daily doses of 10, 20, 40, and

80 mg/kg.[1][2][3][4]

Fractionate the total daily dose for administration at 4, 6, or 12-hour intervals.[1][2][3][4]

Continue the treatment regimen for 14 consecutive days.[1][2][3][4]

Include a vehicle control group (saline i.p. every 12 hours) and a positive control group (e.g.,

ciprofloxacin 30 mg/kg i.p. every 12 hours).[1]

1.5. Efficacy Evaluation:

Monitor and record survival daily for at least 27 days post-challenge.[1]
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Analyze survival data using Kaplan-Meier survival curves.

Determine the relationship between pharmacokinetic/pharmacodynamic (PK/PD) parameters

(e.g., f%T>MIC) and efficacy to calculate ED₅₀, ED₉₀, and ED₉₉ values.[2][3][4]

Experimental Workflow

Preparation
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Evaluation
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Aerosol challenge with B. anthracis (100x LD50)

Acclimate BALB/c mice

Administer Faropenem (i.p.)
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Monitor survival daily for 27 days
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Murine Inhalation Anthrax Model Workflow
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Murine Systemic Infection Model: Staphylococcus
aureus
This model evaluates the efficacy of Faropenem sodium in treating systemic infections

caused by both methicillin-sensitive (MSSA) and methicillin-resistant (S. aureus, MRSA)

strains.

Quantitative Efficacy Data

Parameter
Pathogen
Strain

Animal
Model

Faropenem
Sodium
Dosing
Regimen
(i.v.)

Efficacy
Outcome
(ED₅₀ in
mg/kg)

Reference

ED₅₀ MSSA Mice Intravenous 7.07 [5]

ED₅₀

MRSA

(Faropenem-

sensitive in

vitro)

Mice Intravenous 38.3 [5]

ED₅₀

MRSA

(Faropenem-

moderately

resistant in

vitro)

Mice Intravenous 38.6 [5]

ED₅₀

MRSA

(Faropenem-

severely

resistant in

vitro)

Mice Intravenous 71.9 [5]

ED₅₀: The median effective dose.

Experimental Protocol
2.1. Animal Model:
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Species: Mouse (specific strain not detailed in the available literature, but common strains

like BALB/c or C57BL/6 can be used).[6]

2.2. Pathogen:

Organism:Staphylococcus aureus

Strains:

Methicillin-sensitive S. aureus (MSSA)

Methicillin-resistant S. aureus (MRSA) with varying in vitro susceptibility to Faropenem.[5]

2.3. Infection Procedure (Peritonitis Model):

Prepare bacterial suspensions of the different S. aureus strains.

Induce peritonitis in mice by intraperitoneal injection of the bacterial suspension.

2.4. Treatment Regimen:

Administer Faropenem sodium for injection intravenously.

Include a comparator group, such as vancomycin, administered intravenously.[5]

Determine the median effective dose (ED₅₀) for each treatment group against each bacterial

strain.

2.5. Efficacy Evaluation:

Monitor mice for signs of infection and survival over a defined period.

Calculate the ED₅₀ based on the survival data at different dose levels.

Experimental Workflow```dot
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Canine Ex Vivo UTI Model Workflow

Animal Models for Other Infections
While Faropenem has shown in vitro activity against pathogens responsible for respiratory and

skin infections, detailed in vivo efficacy studies with specific protocols are not as readily

available in the published literature. Below are general methodologies for such models that can

be adapted for Faropenem evaluation.

Murine Pneumonia Model
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Animal Model: Immunocompetent or neutropenic mice (strain dependent on the pathogen).

Pathogens:Streptococcus pneumoniae (penicillin-susceptible, -intermediate, and -resistant

strains), Haemophilus influenzae (β-lactamase positive and negative). [1][7][8]* Infection:

Intranasal or intratracheal instillation of a bacterial suspension.

Treatment: Oral or parenteral administration of Faropenem at various doses and schedules.

Efficacy Endpoints: Bacterial load in the lungs (CFU/g), survival rates, and histopathological

analysis of lung tissue.

Murine Skin and Soft Tissue Infection Model
Animal Model: Mice (e.g., BALB/c or SKH1 hairless).

Pathogens:Staphylococcus aureus (MSSA, MRSA), Streptococcus pyogenes.

Infection Models:

Subcutaneous injection: To produce abscesses.

Wound infection: A full-thickness dermal wound is created and then inoculated with the

bacterial suspension.

Tape-stripping model: For superficial infections, the epidermal layer is partially removed

before bacterial application.

Treatment: Topical or systemic administration of Faropenem.

Efficacy Endpoints: Lesion size, bacterial counts in the infected tissue, and histological

assessment of inflammation and tissue damage.

In Vitro Activity of Faropenem Against Key Respiratory
and Skin Pathogens
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Pathogen MIC₉₀ (µg/mL) Reference

Streptococcus pneumoniae

(penicillin-susceptible)
0.008 [1]

Streptococcus pneumoniae

(penicillin-intermediate)
0.25 [1]

Streptococcus pneumoniae

(penicillin-resistant)
1 [1]

Haemophilus influenzae (β-

lactamase-negative)
1 [1]

Haemophilus influenzae (β-

lactamase-positive)
0.5 [1]

Moraxella catarrhalis (β-

lactamase-negative)
0.12 [1]

Moraxella catarrhalis (β-

lactamase-positive)
0.5 [1]

Methicillin-sensitive

Staphylococcus aureus

(MSSA)

0.12 [9]

Methicillin-resistant

Staphylococcus aureus

(MRSA)

2 [9]

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the direct

modulation of host signaling pathways by Faropenem during in vivo infections. Faropenem's

primary mechanism of action is the inhibition of bacterial cell wall synthesis through binding to

penicillin-binding proteins. [7]Future research could explore the downstream effects of bacterial

clearance by Faropenem on host inflammatory and immune signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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